molecular formula C12H8ClN3O2 B2755875 2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile CAS No. 1207037-22-6

2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Cat. No.: B2755875
CAS No.: 1207037-22-6
M. Wt: 261.67
InChI Key: DVDMSWVVWVSZSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions. For instance, a related compound, 4-chloroaniline, can be synthesized from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of novel polyheterocyclic compounds containing fused 1,2,4-triazine moieties has been explored, showing potential antifungal activity. These compounds were derived from reactions involving similar chlorophenyl structures, demonstrating the versatility of these frameworks in generating biologically active compounds (Ibrahim et al., 2008).
  • Another study focused on the synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds exhibited antimicrobial and antioxidant activities, highlighting the potential of chlorophenyl-containing compounds in medicinal chemistry (Flefel et al., 2018).

Chemical Reactivity and Applications

  • Research on nucleophilic substitution reactions of 2,4-dinitrobenzene derivatives with hydrazine has shed light on the reactivity patterns of chlorophenyl compounds. This study provides insights into the mechanisms of chemical transformations that could be relevant for the synthesis and modification of complex structures (Ibrahim et al., 2013).
  • A study on the synthesis of formazans from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole explored the potential antimicrobial agents. This research highlights the use of chlorophenyl compounds in developing new therapeutic agents (Sah et al., 2014).

Environmental and Material Science Applications

  • The toxicity, dioxin-like activities, and endocrine effects of DDT metabolites, including compounds with chlorophenyl groups, have been examined. Such studies are crucial for understanding the environmental impact of chlorophenyl derivatives and developing strategies for pollution control and remediation (Wetterauer et al., 2012).

Properties

IUPAC Name

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c13-9-2-1-3-10(8-9)16-7-6-15(5-4-14)11(17)12(16)18/h1-3,6-8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDMSWVVWVSZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN(C(=O)C2=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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